Yinyanghuo D
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Yinyanghuo D involves the prenylation of apigenin. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the prenylated product .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the leaves of Epimedium sagittatum. The leaves are dried and then subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Yinyanghuo D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Alkylated products
Scientific Research Applications
Yinyanghuo D has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions like osteoporosis, cardiovascular diseases, and sexual dysfunction.
Industry: Used in the formulation of dietary supplements and herbal medicines .
Mechanism of Action
Yinyanghuo D exerts its effects through various molecular targets and pathways:
Hormonal Regulation: Modulates the levels of hormones such as testosterone and estrogen.
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Neuroendocrine-Immune Network: Influences the hypothalamic-pituitary-adrenal (HPA) axis and immune responses
Comparison with Similar Compounds
Similar Compounds
- Yinyanghuo A
- Yinyanghuo B
- Yinyanghuo C
- Yinyanghuo E
- Chrysoeriol
- Quercetin
- Apigenin
- Kaempferol
- Luteolin
Uniqueness
Yinyanghuo D is unique due to its specific prenylation pattern, which enhances its bioavailability and pharmacological activity compared to other flavonoids. This unique structure allows it to interact more effectively with molecular targets, making it a potent compound for various therapeutic applications .
Properties
CAS No. |
174286-25-0 |
---|---|
Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-10,21-23H,4H2,1-2H3 |
InChI Key |
PFQMUQWFRINBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Origin of Product |
United States |
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